molecular formula C15H18ClNO B1416871 (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 879663-16-8

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No. B1416871
M. Wt: 263.76 g/mol
InChI Key: HEOYSYDJNVFCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 879663-16-8 . It has a molecular weight of 263.77 and its IUPAC name is (4-ethoxyphenyl)(phenyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” is 1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” has a melting point of 229-230°C . It’s a powder at room temperature .

Scientific Research Applications

Pharmacological Profiles

Research on pharmacological profiles is a key area of interest. For example, one study examined the pharmacology of R-96544, a novel 5-HT2A receptor antagonist derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride. This study highlighted its concentration-dependent inhibition of platelet aggregation induced by serotonin in humans and other species, showcasing its potential in antiplatelet therapy (Ogawa et al., 2002).

Synthesis and Spectral Analysis

The synthesis and spectral analysis of new compounds derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride are also significant. For instance, the synthesis of a new benzylamino coumarin derivative was carried out, and detailed spectral analysis using various NMR techniques was presented (Dekić et al., 2020).

Discovery and Synthesis of Selective Estrogen Receptor Modulators

Another study focused on the discovery and synthesis of novel compounds, including those derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride, as selective estrogen receptor modulators (SERMs). These compounds demonstrated significant potency in estrogen antagonist activity, particularly in breast cancer cells and uterine tissue (Palkowitz et al., 1997).

Chiral Discrimination and Separation Techniques

The separation of enantiomers of compounds derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride using techniques like amylose tris(3,5-dimethylphenyl)carbamate stationary phase is another area of research. These studies contribute to understanding the mechanistic aspects of chiral discrimination (Bereznitski et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(4-ethoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYSYDJNVFCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.